molecular formula C6H13Cl B3392400 2-Chloro-4-methylpentane CAS No. 25346-32-1

2-Chloro-4-methylpentane

Cat. No. B3392400
CAS RN: 25346-32-1
M. Wt: 120.62 g/mol
InChI Key: WIMBRKMSNRCNMP-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.620 .


Synthesis Analysis

The synthesis of 2-Chloro-4-methylpentane involves the reaction of malic acid with zinc metal in the presence of 4-methyl-pentan-2-ol . The mixture is refluxed at 50°C for 4 hours and then allowed to stand at room temperature for 12 hours until all the zinc metal has been consumed . Hydrochloric acid is then added to produce ZnCl2 . Finally, the excess of 4-methyl-pentan-2-ol reacts with the regenerated malic acid to produce 2-chloro-4-methyl-pentane .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylpentane can be represented by the InChI string: InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Catalytic Applications

  • Acid-Base Properties in Catalysis : 2-Chloro-4-methylpentane has been studied in the context of acid-base properties of oxides like zirconium, cerium, and lanthanum oxides. These oxides, when used in catalysis, demonstrate behavior in converting 4-methylpentan-2-ol to 4-methylpent-1-ene, a key precursor in polymer manufacturing with superior technological properties (Cutrufello et al., 2002).
  • Ceria-lanthana Catalytic System : In a study by Cutrufello et al. (2003), a ceria-lanthana system prepared via sol-gel technique showed promising results in converting 4-methylpentan-2-ol to 4-methylpent-1-ene. This reaction was influenced by the acid-base features of the catalyst (Cutrufello et al., 2003).

Material Science

  • Solid Phase Investigations : 2-Chloro-4-methylpentane has been used in the study of solid phases of certain compounds. For instance, the research by Buhrmester et al. (2006) involved thermal analysis, powder diffraction, and spectroscopic investigation of related compounds (Buhrmester et al., 2006).

Analytical Chemistry

  • Gas Chromatography Method Development : Zhao et al. (2017) established a gas chromatography method for determining 4-amino-2-methylpentane, an analogue of 2-Chloro-4-methylpentane. This method involved detailed investigation of chromatography conditions like column temperature and flow rate (Zhao et al., 2017).

Environmental Studies

  • Carbon Dioxide Absorption : A study focused on carbon dioxide absorption using 1,5-diamino-2-methylpentane, a derivative of 2-Chloro-4-methylpentane. This study aimed to evaluate the performance of this compound in capturing CO2 in comparison to other solvents (Azhgan et al., 2016).

Food and Beverage Industry

  • **Identification in Wine**: The compound 4-S-glutathionyl-4-methylpentan-2-one (glut-4-MMP), a potential precursor of 4-mercapto-4-methylpentan-2-one in Sauvignon Blanc juice, was identified through HPLC-MS/MS experiments. This discovery relates to the biosynthesis of aroma-active compounds in wine (Fedrizzi et al., 2009).

Safety And Hazards

2-Chloro-4-methylpentane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness . It is advised to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

2-chloro-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBRKMSNRCNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275887, DTXSID90871347
Record name 2-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylpentane

CAS RN

25346-32-1, 128399-30-4
Record name 2-Chloro-4-methylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25346-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2-chloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-chloro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
GA Crowder, RMP Jaiswal - Journal of Molecular Structure, 1983 - Elsevier
… A preliminary account of rotational isomerism in 2-chloro-4-methylpentane has been reported [l] . Spectra were not shown, and it was simply reported that two conformers, S,, and Scn, …
Number of citations: 13 www.sciencedirect.com
GA Crowder - Spectroscopy letters, 1988 - Taylor & Francis
Rotational isoraerism has been shown by vibrational spectroscopy to exist in l-chloro-3-methylbutane, 1 l-chromo-3-methylbutane, 2 2-chloro-4-methylpentane, 3,4 2-bromo-4-…
Number of citations: 2 www.tandfonline.com
GA Crowder - Journal of Molecular Structure, 1979 - Elsevier
… 2 -CHLORO-4-METHYLPENTANE A molecule of 2-chloro-4-methylpentane can exist in nine … The infrared spectrum of 2-chloro-4-methylpentane shows two C--C1 stretch bands, at 620 …
Number of citations: 5 www.sciencedirect.com
H Takeuchi, Y Shiobara, H Kawamoto… - Journal of the Chemical …, 1990 - pubs.rsc.org
… The reaction of phenyl azide (1a) with cis-4-methylpent-2-ene yielded 3-anilino-2-chloro-4-methylpentane (10), but that with the trans-alkene gave 4-anilino-2-methylpent-2-ene (7) and …
Number of citations: 15 pubs.rsc.org
AE Tonelli, FC Schilling - Macromolecules, 1984 - ACS Publications
… shifts measured for the C2 carbons in the 2,4dichloro- and 2-chloro-4-methylpentanes, where C2 in the dichloropentane resonates upfield from its position in 2-chloro-4-methylpentane. …
Number of citations: 10 pubs.acs.org
L Lamastra, F Ferrari, G Fait, L Greco… - Pest management …, 2011 - Wiley Online Library
… Therefore, the more stable chlorinated compounds (ie 1,2-dichloropropane, 1,3-dichloropropane, 1,2,2-trichloropropane, 2-chloro-1,5-hexadiene and 2-chloro-4-methylpentane) were …
Number of citations: 2 onlinelibrary.wiley.com
FA Jameison, FC Schilling, AE Tonelli - Macromolecules, 1986 - ACS Publications
… Materials, The 2-chloro-4-methylpentane, 2-chlorooctane, and 4-chlorooctane were … Initially, the reduction of 2-chloro-4methylpentane was carried out in order to ascertain the ideal …
Number of citations: 20 pubs.acs.org
GM Kramer - Journal of the American Chemical Society, 1969 - ACS Publications
… The reaction of 2-chloro-4-methylpentane indicates that a secondary ion of the 2-methylpentyl skeleton is more prone to rearrange than the tertiary cation. Two paths resulting in the …
Number of citations: 18 pubs.acs.org
N Jaggi, RM Jaiswal P - Indian Journal of Physics, 2000 - core.ac.uk
… normal coordinate calculations were carried out first for this geometry of the molecule by transferring the force field from 2-chloro-4-methylpentane |3| and dimethylhexancs J4J. It was …
Number of citations: 2 core.ac.uk
F Gan, Y Liang - Analytical sciences, 2000 - Springer
A novel approach for a library search of the mass spectrum of a mixture is proposed, which is a hybrid of retrieval and calibration techniques developed in chemometrics. An index, …
Number of citations: 8 link.springer.com

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